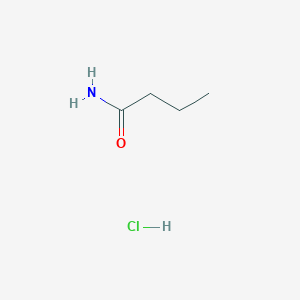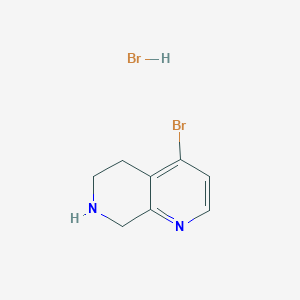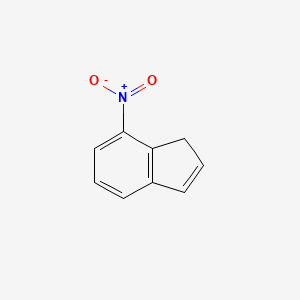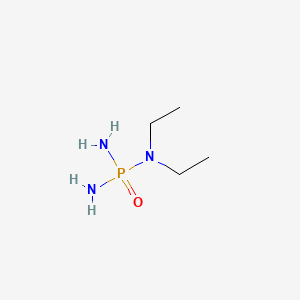
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzoyl group attached to the second carbon of the phenol ring and an ethyl group attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone can be synthesized through several methods. One common method involves the Schotten-Baumann reaction, where phenol reacts with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, with the phenol being dissolved in an aqueous sodium hydroxide solution and benzoyl chloride being added slowly while maintaining the temperature at around 0-5°C to control the exothermic reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the production of polymers and other materials due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (5-Ethyl-2-hydroxyphenyl)(phenyl)methanone involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The benzoyl group can participate in hydrophobic interactions, further influencing the compound’s biological activity. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzoylphenol: Lacks the ethyl group, making it less hydrophobic.
4-Ethylphenol:
Benzophenone: Contains two benzoyl groups, significantly altering its chemical properties.
Uniqueness
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone is unique due to the presence of both a benzoyl and an ethyl group on the phenol ring. This combination of functional groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(5-ethyl-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O2/c1-2-11-8-9-14(16)13(10-11)15(17)12-6-4-3-5-7-12/h3-10,16H,2H2,1H3 |
Clave InChI |
FEFKJJOFHLOEGX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyloxy-2-dimethylaminobenzo[b]thiophene](/img/structure/B8689546.png)



![8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE](/img/structure/B8689567.png)


![(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B8689586.png)
![[3-(2-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B8689589.png)


![5-Chloro-2-[(3-chloropropyl)sulfonyl]pyridine](/img/structure/B8689623.png)


